molecular formula C24H38N4O B5022692 1'-cycloheptyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide

1'-cycloheptyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide

Cat. No. B5022692
M. Wt: 398.6 g/mol
InChI Key: OMSLUNBWJGUZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-cycloheptyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of piperidine-based molecules and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of 1'-cycloheptyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is not fully understood. However, it has been suggested that this compound acts by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Wnt/β-catenin pathway. It has also been suggested that this compound acts by inhibiting various enzymes, including histone deacetylases and proteasomes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In Alzheimer's disease research, it has been found to reduce amyloid-beta accumulation, improve cognitive function, and reduce oxidative stress. In Parkinson's disease research, it has been found to protect dopaminergic neurons and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1'-cycloheptyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide in lab experiments is its high potency and specificity. This compound has been found to exhibit significant activity at low concentrations, making it a valuable tool for studying various diseases. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1'-cycloheptyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the identification of new targets for drug development. Additionally, the therapeutic potential of this compound in other diseases, such as Huntington's disease and multiple sclerosis, remains to be explored.

Synthesis Methods

The synthesis of 1'-cycloheptyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-pyridinemethanol with cycloheptylamine to obtain 2-(cycloheptylamino)pyridine. This intermediate is then reacted with piperidine-4-carboxylic acid to obtain the final product, this compound.

Scientific Research Applications

1'-cycloheptyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, it has been found to improve cognitive function and reduce amyloid-beta accumulation. In Parkinson's disease research, it has been found to protect dopaminergic neurons and reduce oxidative stress.

properties

IUPAC Name

1-(1-cycloheptylpiperidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O/c29-24(26-19-21-7-5-6-14-25-21)20-10-15-27(16-11-20)23-12-17-28(18-13-23)22-8-3-1-2-4-9-22/h5-7,14,20,22-23H,1-4,8-13,15-19H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSLUNBWJGUZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCC(CC2)N3CCC(CC3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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